1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine
Overview
Description
1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring substituted with a bromine atom at the 3-position and a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine typically involves the following steps:
Bromination of Furan: The starting material, furan, is brominated at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of 3-Bromofuran-2-carbaldehyde: The brominated furan is then converted to 3-bromofuran-2-carbaldehyde through a formylation reaction using a Vilsmeier-Haack reagent.
Reductive Amination: The 3-bromofuran-2-carbaldehyde is subjected to reductive amination with 4-methylpiperazine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 1-((3-substituted furan-2-yl)methyl)-4-methylpiperazine derivatives.
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of alcohol or amine derivatives.
Scientific Research Applications
1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antibacterial and antifungal compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the furan ring play crucial roles in binding to the active site of the target molecule, leading to inhibition or activation of the target’s function. The piperazine ring enhances the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-((3-Chlorofuran-2-yl)methyl)-4-methylpiperazine
- 1-((3-Iodofuran-2-yl)methyl)-4-methylpiperazine
- 1-((3-Methylfuran-2-yl)methyl)-4-methylpiperazine
Uniqueness
1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and methyl analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and increases its potential as a pharmacophore in drug design.
Properties
IUPAC Name |
1-[(3-bromofuran-2-yl)methyl]-4-methylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-12-3-5-13(6-4-12)8-10-9(11)2-7-14-10/h2,7H,3-6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAHNCIUZSYWOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CO2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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